

A Comparative Analysis of the Antioxidant Potential of Rosa platyacantha Extracts

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Compound of Interest

Compound Name: *Laxifloran*

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This guide provides a detailed comparison of the antioxidant potential of various hydroalcoholic extracts from the wild rose species, *Rosa platyacantha* Schrenk. Native to the mountainous regions of Kazakhstan, this plant is a promising source of natural bioactive compounds.[1] This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the variable antioxidant capacities of extracts derived from different parts of this plant.

Comparative Phytochemical Content and Antioxidant Activity

The antioxidant capacity of plant extracts is largely attributed to their phytochemical composition, particularly phenolic compounds and flavonoids.[1] A study by Sabitov et al. (2021) evaluated five different hydroalcoholic extracts from *Rosa platyacantha*:

- R1: Flowers
- R2: Leaves
- R3: Flower Buds
- R4: Leaves with Stems
- R5: Flowers without Petals

The total phenolic content (TPC), total flavonoid content (TFC), and the radical scavenging activities (DPPH and ABTS assays) of these extracts are summarized in the table below.

Extract ID	Plant Part	Total Phenolic Content (mg GAE/g dw)[1]	Total Flavonoid Content (µg/g dw)[1]	DPPH Scavenging Activity (IC50, µg/mL)[1]	ABTS Scavenging Activity (IC50, µg/mL)[1]
R1	Flowers	8.61 ± 0.18	2.45 ± 0.03	2.77 ± 0.05	16.16 ± 1.26
R2	Leaves	14.53 ± 0.18	2.42 ± 0.05	1.68 ± 0.25	7.16 ± 0.22
R3	Flower Buds	13.30 ± 0.16	2.49 ± 0.09	1.50 ± 0.19	10.83 ± 0.85
R4	Leaves with Stems	14.05 ± 0.28	2.03 ± 0.06	1.59 ± 0.14	9.89 ± 0.83
R5	Flowers without Petals	13.68 ± 0.27	-	1.10 ± 0.34	9.21 ± 0.54
Vitamin C	(Reference)	-	-	0.96 ± 0.05	0.97 ± 0.06

Key Observations:

- Extracts from the leaves (R2), flower buds (R3), leaves with stems (R4), and flowers without petals (R5) exhibited significantly higher total phenolic content compared to the extract from whole flowers (R1).[1]
- The flavonoid content was comparable across the extracts where measured.[1]
- A strong correlation was observed between phenolic content and antioxidant activity.[1] The extracts with higher phenolic content generally demonstrated lower IC50 values in both DPPH and ABTS assays, indicating greater radical scavenging potential.[1]
- The extract from flowers without petals (R5) showed the most potent DPPH radical scavenging activity, while the leaf extract (R2) was the most effective in the ABTS assay among the plant extracts.[1]

- The flower bud extract (R3) demonstrated a notable balance of high phenolic and flavonoid content along with strong antioxidant activity.[\[1\]](#)

Contextual Comparison with Other Rosa Species

To provide a broader perspective, the antioxidant potential of *Rosa platyacantha* is comparable to, and in some aspects, exceeds that of other well-studied *Rosa* species. The table below presents a summary of total phenolic content and antioxidant activity from various *Rosa* species.

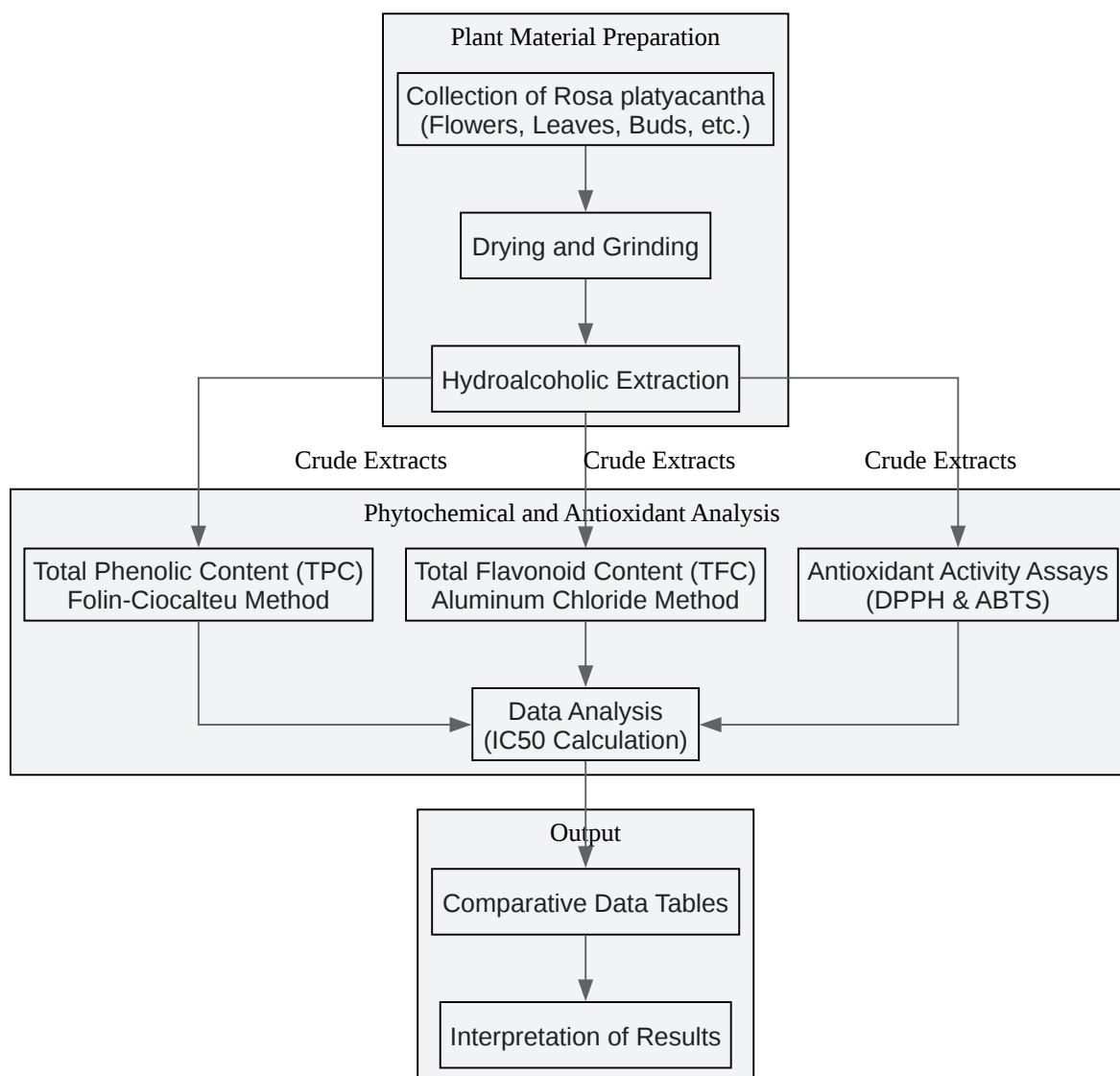
Rosa Species	Plant Part	Total Phenolic Content (mg GAE/g dw)	Antioxidant Activity (Assay)	Reference
<i>Rosa platyacantha</i>	Leaves	14.53	DPPH IC50: 1.68 µg/mL	[1]
<i>Rosa canina</i>	Fruit (Rosehip)	6.63 - 96.2	DPPH & FRAP	[2]
<i>Rosa gallica</i>	Fruit (Rosehip)	Lower than <i>R. canina</i> and <i>R. spinosissima</i>	FRAP	[3]
<i>Rosa rugosa</i>	Fruit (Rosehip)	Lower than <i>R. canina</i> and <i>R. spinosissima</i>	FRAP	[3]
<i>Rosa spinosissima</i>	Fruit (Rosehip)	Highest among compared species	FRAP	[3]

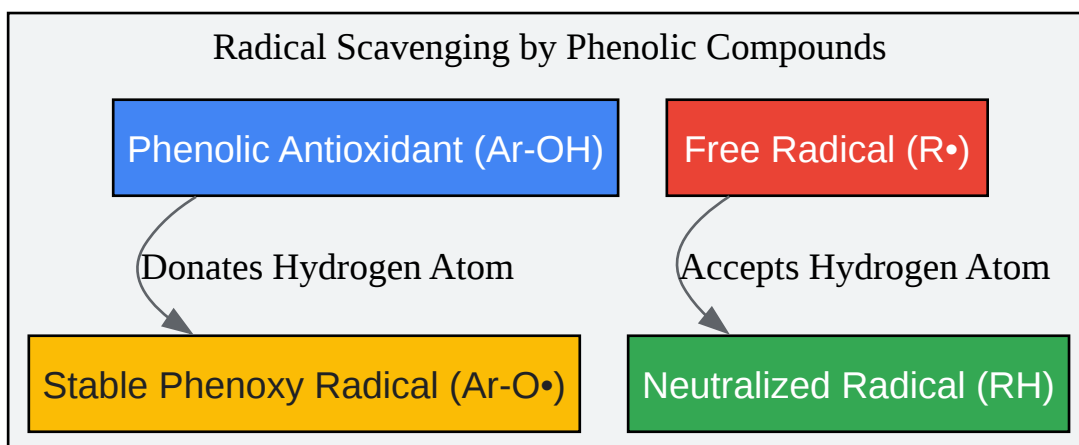
This comparison highlights that different parts of various *Rosa* species possess significant antioxidant properties, with *Rosa platyacantha* leaves showing a high phenolic content and potent radical scavenging activity.

Experimental Workflow and Antioxidant Mechanism

The evaluation of the antioxidant potential of *Rosa platyacantha* extracts follows a systematic workflow, from sample preparation to phytochemical analysis and antioxidant activity

assessment.





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